Product packaging for Cyanomethyl 3-iodobenzoate(Cat. No.:)

Cyanomethyl 3-iodobenzoate

Cat. No.: B14904440
M. Wt: 287.05 g/mol
InChI Key: XRTOGFHTQSRLAO-UHFFFAOYSA-N
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Description

Cyanomethyl 3-iodobenzoate is a valuable aromatic ester building block designed for research and development applications. This compound features an iodine atom at the meta-position of the benzoate ring, making it an excellent substrate for metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex biaryl structures . The cyanomethyl ester group is a versatile functional handle; it can serve as a activating group for nucleophilic substitution or be modified under mild conditions, for instance, through reduction to an alcohol or hydrolysis to a carboxylic acid. Iodobenzoate derivatives are of significant interest in medicinal chemistry and materials science, frequently serving as core structures in the synthesis of biologically active molecules and functional materials . As a high-purity reagent, it is particularly useful for constructing compound libraries and exploring new chemical spaces in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6INO2 B14904440 Cyanomethyl 3-iodobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

cyanomethyl 3-iodobenzoate

InChI

InChI=1S/C9H6INO2/c10-8-3-1-2-7(6-8)9(12)13-5-4-11/h1-3,6H,5H2

InChI Key

XRTOGFHTQSRLAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)OCC#N

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of Cyanomethyl 3 Iodobenzoate

Reactivity of the Aryl Iodide Functionality

The aryl iodide functionality is a prominent feature of cyanomethyl 3-iodobenzoate (B1234465), rendering the molecule highly reactive in a variety of important chemical transformations. The carbon-iodine (C-I) bond is the weakest among the aryl halides, which allows for its participation in numerous reactions, particularly those catalyzed by transition metals. uvic.ca This reactivity makes it a valuable building block in the synthesis of more complex organic structures.

Participation in Cross-Coupling Reactions

Cyanomethyl 3-iodobenzoate is an excellent substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide allows these reactions to proceed under relatively mild conditions. youtube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne to form an arylalkyne. libretexts.orgwikipedia.org The process is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.orgorganic-chemistry.org For this compound, this reaction provides a direct route to 3-alkynylbenzoate derivatives. While effective, the use of a copper co-catalyst can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling), prompting the development of copper-free Sonogashira protocols. wikipedia.org

Suzuki-Miyaura Coupling: In this widely used reaction, the aryl iodide is coupled with an organoboron reagent, such as a boronic acid or a boronic ester. youtube.com This reaction, catalyzed by a palladium complex, is known for its mild conditions and tolerance of a wide variety of functional groups. youtube.comyoutube.com The reaction of this compound with an arylboronic acid, for instance, would yield a cyanomethyl biphenyl-3-carboxylate derivative.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govyoutube.com The reaction is palladium-catalyzed and requires a base. nih.gov This method allows for the introduction of a vinyl group at the 3-position of the benzoate (B1203000) ring, typically with high selectivity for the trans isomer. organic-chemistry.org

Table 1: Illustrative Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₄, CuI, Amine BaseCyanomethyl 3-(alkynyl)benzoate
Suzuki-Miyaura CouplingBoronic Acid (e.g., Phenylboronic Acid)Pd(OAc)₂, Base (e.g., K₂CO₃)Cyanomethyl 3-(aryl)benzoate
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, BaseCyanomethyl 3-(alkenyl)benzoate

Formation of Organometallic Reagents (e.g., Arylzinc, Arylmagnesium)

The C-I bond in this compound can be converted into a carbon-metal bond, generating potent organometallic reagents.

Arylmagnesium Reagents (Grignard Reagents): The reaction of an aryl iodide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) produces an arylmagnesium iodide, commonly known as a Grignard reagent. masterorganicchemistry.comresearchgate.netstackexchange.com These reagents are powerful nucleophiles and strong bases. masterorganicchemistry.com However, their preparation in a molecule containing an ester, like this compound, is complicated because Grignard reagents readily react with esters. masterorganicchemistry.comorganic-chemistry.orgyoutube.com Such a reaction would need to be performed under carefully controlled low-temperature conditions to favor the formation of the Grignard reagent over its subsequent reaction with the ester group.

Arylzinc Reagents: Arylzinc compounds can be prepared from aryl iodides through an iodine-zinc exchange reaction, for example, by using diethylzinc. rsc.org Arylzinc reagents are generally less reactive and more chemoselective than their Grignard counterparts. researchgate.net This property makes them particularly useful in Negishi cross-coupling reactions, where they can be coupled with other organic halides in the presence of a palladium or nickel catalyst. researchgate.net The preparation of the zinc reagent from this compound would likely be compatible with the ester functionality.

Oxidative Addition Processes

Oxidative addition is a fundamental step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions. uvic.cayoutube.com In this process, a low-valent palladium(0) complex inserts into the carbon-iodine bond of the aryl iodide. uvic.caacs.org This forms a new organopalladium(II) species. uvic.cayoutube.com The rate of oxidative addition for aryl halides follows the trend I > Br > Cl > F, making aryl iodides like this compound highly reactive substrates. uvic.ca The reaction is typically first-order in both the palladium complex and the aryl halide. uvic.ca While often depicted as involving a two-coordinate Pd(0) complex, mechanistic studies suggest that the monoligated palladium species may be the key reactive intermediate in some cases. uvic.cachemrxiv.orgchemrxiv.org

Reactivity of the Ester Functionality

The ester group of this compound provides a secondary site for chemical reactions, primarily involving nucleophilic acyl substitution.

Transesterification Reactions

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comsigmaaldrich.com By reacting this compound with an excess of another alcohol (e.g., ethanol) in the presence of a catalyst, the cyanomethyl group can be replaced by an ethyl group to form ethyl 3-iodobenzoate. masterorganicchemistry.com The reaction is an equilibrium process; therefore, using the new alcohol as a solvent is a common strategy to drive the reaction to completion. masterorganicchemistry.com This transformation is useful for modifying the properties of the ester without altering the reactive aryl iodide moiety. nih.gov

Table 2: Representative Transesterification Reactions

Reagent AlcoholCatalyst TypeProduct
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)Methyl 3-iodobenzoate
EthanolAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)Ethyl 3-iodobenzoate
IsopropanolAcid (e.g., H₂SO₄) or Base (e.g., i-PrONa)Isopropyl 3-iodobenzoate

Hydrolysis Mechanisms and Kinetic Studies

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. libretexts.org The reaction can be catalyzed by acid or promoted by base. libretexts.orglibretexts.org

Base-Promoted Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (B78521), the ester is hydrolyzed to form the salt of the carboxylic acid (sodium 3-iodobenzoate) and cyanomethanol. libretexts.orgmasterorganicchemistry.com This reaction is effectively irreversible because the final step is the deprotonation of the carboxylic acid by the base. masterorganicchemistry.com The mechanism, known as BAC2 (Base-promoted, Acyl-cleavage, bimolecular), involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the cyanomethoxide leaving group. libretexts.orgnih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis is the reverse of Fischer esterification. libretexts.orglibretexts.org The reaction is an equilibrium process and requires a large excess of water to proceed to completion. libretexts.org The AAC2 mechanism (Acid-catalyzed, Acyl-cleavage, bimolecular) begins with the protonation of the carbonyl oxygen, which activates the ester toward attack by a water molecule. libretexts.org A tetrahedral intermediate is formed, followed by proton transfer and elimination of cyanomethanol. libretexts.org

Kinetic Studies: Kinetic studies of the hydrolysis of benzoate esters can provide valuable information about the influence of substituents on the reaction rate. Electron-withdrawing groups, like the iodine atom at the meta position, generally increase the rate of basic hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the transition state. chemrxiv.orgstudentdoctor.net Conversely, electron-donating groups tend to slow the reaction. ias.ac.in By measuring the reaction rates under controlled conditions (e.g., varying pH), one can determine rate constants and elucidate the electronic effects governing the reactivity of the ester. chemrxiv.orgcdnsciencepub.com

Reactivity of the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) attached to the carboxylate imparts specific reactivity to the ester functionality and possesses its own reactive center in the nitrile group.

The ester linkage in this compound is activated towards nucleophilic attack. Cyanomethyl esters are classified as "active esters" because the electron-withdrawing nature of the nitrile enhances the electrophilicity of the carbonyl carbon. youtube.com This activation facilitates the departure of the cyanomethoxide or, more accurately, the glycolonitrile (B6354644) (HOCH₂CN) leaving group.

This inherent reactivity allows for efficient derivatization through nucleophilic acyl substitution reactions. A primary strategy involves transesterification , where the cyanomethyl group is replaced by a different alkoxy group. This is typically achieved by reacting the cyanomethyl ester with an excess of a desired alcohol under mild conditions. researchgate.net This method is particularly useful for synthesizing esters that may be difficult to prepare directly, such as those bearing sensitive functional groups like tertiary amines. researchgate.net The process generally involves the activation of a carboxylic acid into its cyanomethyl ester, followed by transesterification with the target alcohol. researchgate.net

The general mechanism for nucleophilic acyl substitution proceeds via a tetrahedral intermediate. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond. The intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group—in this case, the cyanomethyl group. masterorganicchemistry.com Because the cyanomethyl group is a good leaving group, this reaction is generally favorable.

The nitrile group (-C≡N) within the cyanomethyl moiety is a versatile functional group that can be converted into several other important chemical entities, often while leaving the ester and aryl iodide functionalities intact under carefully controlled conditions.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid. This transformation typically proceeds in two stages: initial conversion to an amide intermediate, followed by further hydrolysis to the carboxylic acid. chemistrysteps.com The reaction can be catalyzed by either acid or base. youtube.comchemistrysteps.com For instance, heating with aqueous acid (e.g., HCl) or a strong base (e.g., NaOH) will effect this transformation. youtube.comlibretexts.orglibretexts.org The resulting product from the hydrolysis of the cyanomethyl group would be carboxymethyl 3-iodobenzoate.

Reduction to Primary Amines: The nitrile group can be selectively reduced to a primary amine (-CH₂NH₂). Catalytic hydrogenation is a common method, employing catalysts such as Palladium on carbon (Pd/C), Raney Nickel (Ra-Ni), or Platinum (Pt), which can selectively reduce the nitrile in the presence of an ester. researchgate.net Chemical reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective for converting nitriles to primary amines. libretexts.org

Conversion to Ketones: Reaction with organometallic reagents, such as Grignard reagents (R-MgBr), provides a route to ketones. masterorganicchemistry.com The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine anion. This intermediate is then hydrolyzed during aqueous workup to yield a ketone. masterorganicchemistry.comchemistrysteps.com

Conversion to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. libretexts.org By using one equivalent of DIBAL-H at low temperatures (e.g., -78 °C), the reaction can be stopped at the intermediate imine stage, which is then hydrolyzed to the corresponding aldehyde upon workup. libretexts.org

Table 1: Selected Transformations of the Nitrile Group

Product Functional GroupTypical ReagentsIntermediateReference
Carboxylic AcidH₃O⁺ / heat or NaOH(aq) / heatAmide youtube.comchemistrysteps.com
Primary AmineH₂ / Pd/C (or Raney Ni); LiAlH₄Imine researchgate.netlibretexts.org
Ketone1) R-MgBr (Grignard Reagent) 2) H₃O⁺Imine Anion masterorganicchemistry.comchemistrysteps.com
Aldehyde1) DIBAL-H (1 equiv.) 2) H₃O⁺Imine-Aluminum Complex libretexts.org

Mechanistic Investigations of Key Reactions

Understanding the reaction pathways and kinetics provides deeper insight into the reactivity of this compound.

The transformations of this compound are governed by well-established reaction mechanisms.

Nucleophilic Acyl Substitution (Ester Hydrolysis/Transesterification): The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comucalgary.ca

Addition: The nucleophile (e.g., H₂O in hydrolysis or R'OH in transesterification) attacks the carbonyl carbon. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated to increase its electrophilicity. youtube.comlibretexts.org This leads to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating the leaving group (glycolonitrile, HOCH₂CN). In the acid-catalyzed version, the leaving group is protonated first to make it a better leaving group. youtube.comlibretexts.org In base-catalyzed hydrolysis, the final step is an irreversible deprotonation of the newly formed carboxylic acid by the alkoxide leaving group. masterorganicchemistry.com

Nitrile Hydrolysis: The mechanism differs under acidic and basic conditions, but both proceed via an amide. chemistrysteps.com

Acid-Catalyzed: The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. Tautomerization of the resulting imidic acid yields the more stable amide, which is then further hydrolyzed via a nucleophilic acyl substitution pathway. chemistrysteps.com

Base-Catalyzed: A hydroxide ion directly attacks the nitrile carbon. The resulting anion is protonated by water to give an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed under basic conditions. chemistrysteps.com

Palladium-Catalyzed Reactions: While the iodo-substituent is the primary site for palladium-catalyzed cross-coupling, the nitrile group can also participate in certain tandem reactions. researchgate.net For instance, a proposed mechanism for the synthesis of oxazoles from cyanomethyl benzoates involves the carbopalladation of the nitrile group by an intermediate imine-palladium complex. researchgate.net This highlights the potential for complex, multi-step catalytic transformations involving both ends of the molecule.

Kinetic studies quantify the rates of reaction and provide evidence for proposed mechanisms, while catalytic cycle analysis maps the pathway of a catalyst through a reaction.

Catalytic Cycle Analysis: Palladium-catalyzed cross-coupling reactions, which are highly relevant for the aryl iodide portion of this compound, proceed via a well-defined catalytic cycle. nobelprize.orgyoutube.com A general cycle for a Suzuki coupling, for example, consists of three main steps: nobelprize.orglumenlearning.com

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

Transmetallation: An organoboron compound (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. youtube.com

In tandem reactions where the nitrile also participates, this cycle would be coupled with further steps. For example, after the initial cross-coupling, the nitrile group could coordinate to the palladium center and undergo insertion, leading to more complex heterocyclic products. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

In a hypothetical ¹H NMR spectrum of cyanomethyl 3-iodobenzoate (B1234465), distinct signals would be expected for the aromatic protons and the methylene (B1212753) protons of the cyanomethyl group. The aromatic protons on the 3-iodobenzoyl moiety would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing ester group. The splitting pattern of these aromatic signals would reveal the coupling relationships between the adjacent protons. The methylene protons (—CH₂—) of the cyanomethyl group would likely appear as a singlet further upfield, anticipated in the range of 4.5 to 5.5 ppm, shifted downfield by the adjacent ester oxygen and the cyano group.

Table 1: Predicted ¹H NMR Data for Cyanomethyl 3-iodobenzoate

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H 7.0 - 8.5 Multiplet

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons would generate several signals between 120 and 145 ppm, with the carbon atom bonded to the iodine atom showing a characteristic chemical shift. The carbon of the cyanomethyl group (—CH₂—) would likely resonate between 40 and 50 ppm, while the nitrile carbon (—C≡N) would appear in the 115-125 ppm region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 160 - 170
Aromatic-C 120 - 145
-CH₂- 40 - 50

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would establish the coupling network between the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignment of the —CH₂— group, for instance. Further confirmation of the ester linkage could be obtained from an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons that are two or three bonds apart.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and formula of a compound and for gaining insights into its structure through fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental composition, C₉H₆INO₂, confirming the successful synthesis of the target molecule.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 287.9467

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for this compound would include the loss of the cyanomethyl group (•CH₂CN) or the entire cyanomethoxy group (•OCH₂CN), as well as characteristic cleavages of the benzoyl moiety, such as the loss of CO or the iodine atom. Analyzing these fragment ions would help to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum displays absorption bands corresponding to the vibrational modes of specific bonds within the molecule. For this compound, the IR spectrum provides key insights into its structural composition.

The interpretation of the IR spectrum of this compound relies on the characteristic absorption frequencies of its constituent functional groups: the aromatic ring, the ester group, the cyanomethyl group, and the carbon-iodine bond. While a definitive, experimentally-derived spectrum for this specific compound is not publicly available, the expected absorption regions can be predicted based on the analysis of similar molecules and established correlation tables.

A detailed analysis of the expected IR absorption bands for this compound is presented in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile)Stretching2260 - 2240Medium
C=O (Ester)Stretching1730 - 1715Strong
C-O (Ester)Stretching1300 - 1000Strong
C=C (Aromatic)Stretching1600 - 1450Medium to Weak
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aromatic)Bending (out-of-plane)900 - 675Strong
C-IStretching600 - 500Medium to Weak

The strong absorption band anticipated in the 1730-1715 cm⁻¹ region is characteristic of the C=O stretching vibration of the ester functional group. The presence of a medium intensity band around 2250 cm⁻¹ would confirm the existence of the cyanomethyl (nitrile) group. The aromatic nature of the compound would be indicated by multiple weaker bands in the 1600-1450 cm⁻¹ range, corresponding to C=C bond stretching within the benzene (B151609) ring. Aromatic C-H stretching vibrations are expected to appear between 3100 and 3000 cm⁻¹, while the strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. Finally, the stretching vibration of the C-I bond is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption of energy in this region excites electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum can reveal details about the extent of conjugation and the presence of chromophores in the molecule.

In the case of this compound, the primary chromophore is the iodinated benzene ring. The electronic transitions observed in its UV-Vis spectrum are expected to be primarily π → π* transitions associated with the aromatic system. The presence of the iodine atom and the ester group can influence the position and intensity of these absorption bands.

Similar to the IR data, a specific, experimentally-derived UV-Vis spectrum for this compound is not readily found in the public domain. However, based on the spectra of related aromatic compounds, we can predict the likely absorption maxima (λmax).

The UV-Vis spectrum of benzene typically shows a strong absorption band around 204 nm and a weaker, fine-structured band around 254 nm. Substitution on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The iodine atom, being a heavy halogen, can induce a significant bathochromic shift due to its ability to participate in conjugation through its lone pair electrons and the influence of spin-orbit coupling. The cyanomethyl ester group is also expected to contribute to a shift in the absorption maxima.

The anticipated electronic transitions for this compound are summarized in the table below.

Transition Chromophore Expected λmax (nm) Molar Absorptivity (ε)
π → πBenzene Ring~ 210 - 230High
π → πBenzene Ring~ 260 - 280Moderate

It is expected that this compound will exhibit a strong absorption band in the 210-230 nm range and a secondary, less intense band in the 260-280 nm region. libretexts.orgutoronto.ca The exact positions and molar absorptivities of these bands would need to be determined experimentally to provide a definitive characterization of the molecule's electronic properties.

Computational and Theoretical Investigations of Cyanomethyl 3 Iodobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For cyanomethyl 3-iodobenzoate (B1234465), a DFT approach, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p) for lighter atoms and a basis set with effective core potential for iodine), would be employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization.

This process would yield key structural parameters. The results would be presented in a table similar to the hypothetical one below, detailing bond lengths, bond angles, and dihedral angles of the optimized structure.

Table 1: Hypothetical Optimized Geometric Parameters for Cyanomethyl 3-iodobenzoate calculated using DFT

Parameter Atom 1 Atom 2 Atom 3 Value
Bond Length (Å) C(ar) I - Calculated Value
Bond Length (Å) C(ar) C(carbonyl) - Calculated Value
Bond Length (Å) C(carbonyl) O(ester) - Calculated Value
Bond Angle (°) I C(ar) C(ar) Calculated Value

Furthermore, DFT calculations would elucidate the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Ab initio methods, which are based on first principles without empirical parameters, could be used to calculate various molecular properties with high accuracy. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide benchmark values for properties such as dipole moment, polarizability, and hyperpolarizability. These properties are crucial for understanding the molecule's interaction with external electric fields and its non-linear optical potential.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations focus on a static, optimized geometry, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound. An MD simulation would model the movement of the molecule's atoms over time at a given temperature, considering the forces between them.

This is particularly useful for analyzing the conformational flexibility of the cyanomethyl ester group and the rotational barrier around the C(aryl)-C(carbonyl) bond. The simulation would reveal the most populated conformations and the energy landscape of conformational changes, which are important for understanding how the molecule might interact with other molecules or biological targets.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra.

NMR: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. These predicted shifts, when compared to experimental data, can confirm the proposed structure.

IR: The vibrational frequencies and their corresponding intensities can be computed. This theoretical infrared spectrum helps in the assignment of experimental IR bands to specific molecular vibrations, such as the C=O stretch of the ester, the C≡N stretch of the nitrile, and the C-I stretch.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectrum Parameter Predicted Value
¹³C NMR C(carbonyl) Chemical Shift (ppm) Calculated Value
¹H NMR CH₂(cyanomethyl) Chemical Shift (ppm) Calculated Value
IR C=O Stretching Frequency (cm⁻¹) Calculated Value
IR C≡N Stretching Frequency (cm⁻¹) Calculated Value

Reaction Pathway Modeling and Transition State Analysis

Theoretical methods can be employed to model the reactivity of this compound. For instance, its susceptibility to nucleophilic substitution at the benzylic carbon or hydrolysis of the ester could be investigated.

This involves identifying the reaction mechanism, which consists of reactants, products, and any intermediates or transition states. By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile, the transition state, represents the energy barrier of the reaction. Locating the transition state structure and calculating its energy and vibrational frequencies are crucial for determining the reaction's feasibility and rate. For example, modeling the hydrolysis of the ester would involve calculating the energy profile for the approach of a water molecule, the formation of a tetrahedral intermediate, and the final release of 3-iodobenzoic acid and cyanomethanol.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Precursor in Complex Molecule Synthesis

The structural features of cyanomethyl 3-iodobenzoate (B1234465) make it a potentially versatile building block in the construction of intricate molecular architectures. The presence of an aryl iodide allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the cyanomethyl ester provides a handle for further transformations or for influencing the reactivity of the molecule.

Building Block for Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. sciencescholar.usnih.gov The synthesis of these structures often relies on the strategic use of functionalized precursors. While direct literature citing cyanomethyl 3-iodobenzoate in heterocyclic synthesis is scarce, its parent structure, 3-iodobenzoic acid, and its derivatives are instrumental in forming a variety of heterocyclic scaffolds. For instance, the iodine atom can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents, which can then undergo intramolecular cyclization to form fused or non-fused heterocyclic rings. The cyanomethyl ester group, being a good leaving group, can be displaced by nucleophiles in cyclization-elimination sequences.

Table 1: Potential Heterocyclic Systems from this compound Derivatives

Heterocyclic SystemSynthetic StrategyKey Reaction
BenzofuransIntramolecular O-arylationPalladium- or Copper-catalyzed cyclization
IndolesLarock Indole SynthesisPalladium-catalyzed annulation of alkynes
QuinolinesFriedländer AnnulationCondensation with an enolizable ketone
IsoquinolonesSonogashira coupling followed by cyclizationPalladium/Copper-catalyzed alkynylation and subsequent annulation

Intermediate in Multi-Step Synthesis of Functionalized Scaffolds

In the multi-step synthesis of complex organic molecules, intermediates that offer sequential and chemoselective reactivity are highly prized. This compound can function as such an intermediate. The aryl iodide can be utilized in an initial coupling reaction, with the cyanomethyl ester remaining intact for a subsequent transformation. This orthogonality allows for the controlled and stepwise construction of highly functionalized molecular scaffolds. For example, a Suzuki coupling could be performed at the iodo position, followed by amidation of the ester to introduce further diversity. This approach is central to building libraries of compounds for drug discovery and materials science applications.

Utility in Bioconjugation and Labeling Chemistry

The ability to attach small molecules to biomolecules such as proteins and nucleic acids is crucial for understanding biological processes and for the development of diagnostics and therapeutics. The reactive nature of the cyanomethyl ester and the presence of an iodine atom make this compound a candidate for bioconjugation and labeling applications.

Development of Radio-iodination Agents

Radio-iodination is a key technique for labeling proteins and peptides for in vivo imaging and radiotherapy. While direct electrophilic iodination can damage sensitive biomolecules, indirect methods using bifunctional labeling agents are often preferred. A well-established agent for this purpose is N-succinimidyl 3-[I]iodobenzoate ([I]SIB), which is synthesized from a tin precursor. nih.gov This agent allows for the stable radio-iodination of proteins. nih.gov Given the similar reactivity of activated esters, this compound could conceptually be developed into a similar radio-iodination agent. The synthesis would involve the preparation of a non-radioactive cyanomethyl 3-(trialkylstannyl)benzoate precursor, followed by radioiododestannylation to introduce a radioactive iodine isotope. The resulting radiolabeled this compound could then be used to label proteins through acylation of lysine (B10760008) residues or other nucleophilic sites.

Table 2: Comparison of Potential Radio-iodination Agents

AgentPrecursorLabeling ChemistryAdvantage
N-Succinimidyl 3-[I]iodobenzoate ([I]SIB)N-Succinimidyl 3-(tri-n-butylstannyl)benzoateAcylation of primary aminesWell-established, stable in vivo nih.gov
Cyanomethyl 3-[*I]iodobenzoate (Conceptual)Cyanomethyl 3-(trialkylstannyl)benzoateAcylation of primary aminesPotentially altered reactivity and stability profile

Applications in Directed Molecular Probes

Molecular probes are essential tools in chemical biology for visualizing and perturbing biological systems. This compound could serve as a core structure for the development of such probes. The cyanomethyl ester allows for conjugation to a targeting moiety (e.g., a peptide, antibody, or small molecule ligand) that directs the probe to a specific biological target. The 3-iodobenzoyl moiety can serve multiple purposes. For instance, the iodine atom can be used as a heavy atom for X-ray crystallographic studies to determine the binding mode of the probe. Alternatively, it can be functionalized with a fluorophore or other reporter group through a cross-coupling reaction. Novel cyanine (B1664457) dyes with reactive groups have been synthesized for fluorescently labeling biomolecules. elsevierpure.com

Contribution to Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the best of chemical and enzymatic transformations to create efficient and selective synthetic routes. nih.govnih.govrjeid.com Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.govnih.govrjeid.com While there are no specific reports of this compound in chemoenzymatic synthesis, its structure suggests potential applications. For example, a lipase (B570770) could be used to selectively hydrolyze the cyanomethyl ester in the presence of other ester functionalities within a larger molecule, demonstrating the mildness and selectivity of enzymatic transformations. Furthermore, enzymes could be used to build complexity onto the 3-iodobenzoate scaffold, which is then further elaborated using traditional chemical methods. beilstein-journals.org The synergy between chemical and enzymatic steps allows for the synthesis of complex natural products and their analogs. beilstein-journals.org

Investigation of Enzyme-Mediated Transformations (e.g., Flexizymes in tRNA Aminoacylation)

A significant application of cyanomethyl esters, including by extension this compound, lies in the field of genetic code reprogramming and the synthesis of custom-acylated transfer RNAs (tRNAs). This is primarily achieved through the use of ribozymes known as flexizymes.

Flexizymes are engineered RNA catalysts capable of charging tRNAs with a wide variety of amino acids, including non-canonical ones. nih.govresearchgate.net This process, termed aminoacylation, is a crucial first step in protein synthesis. Unlike their natural counterparts, aminoacyl-tRNA synthetases, flexizymes recognize a pre-activated amino acid, often in the form of a cyanomethyl ester (CME). nih.govchinayyhg.com

Detailed research findings have elucidated the mechanism and utility of this system:

Substrate Recognition: The enhanced flexizyme (eFx) variant has been specifically shown to utilize amino acid cyanomethyl esters as substrates. nih.govnih.govsemanticscholar.org The cyanomethyl group acts as a leaving group that is recognized by the flexizyme, facilitating the transfer of the amino acid to the 3'-end of the tRNA. nih.govchinayyhg.com

Aromatic Amino Acid Preference: Research indicates that for aromatic amino acids, the combination of the enhanced flexizyme (eFx) and a cyanomethyl ester substrate is particularly effective. nih.gov The aromatic ring of the amino acid is thought to interact with a recognition pocket within the flexizyme structure. nih.gov Given that this compound possesses an aromatic ring, it aligns with the substrate preferences of this system.

Versatility: The flexizyme system offers remarkable flexibility, allowing for the attachment of a diverse array of chemical substrates to tRNA. nih.govresearchgate.net This has opened up new avenues for the ribosomal synthesis of peptides and other polymers with unnatural building blocks. The use of cyanomethyl esters is a key enabler of this versatility. nih.govresearchgate.net

The ability to generate custom-aminoacylated tRNAs using cyanomethyl esters like this compound is a powerful tool for studying the translational machinery of the cell and for the creation of novel biopolymers.

Emerging Applications in Materials Science

While the primary documented applications of this compound are in the biochemical sphere, its structural motifs suggest potential for exploration in materials science. The presence of an iodinated aromatic ring opens possibilities for its use as a building block in the synthesis of advanced materials through cross-coupling reactions. The cyano group can also be a functional handle for further chemical modifications or for influencing the electronic properties of a material. However, at present, specific research detailing the application of this compound in materials science is not widely available in the public domain, indicating this is an area ripe for future investigation.

Q & A

Q. How should researchers present conflicting data on the stability of this compound in acidic environments?

  • Strategy : Tabulate stability data (e.g., half-life at pH 2–7) and identify variables (temperature, solvent). Use Arrhenius plots to extrapolate degradation kinetics. Discuss discrepancies by comparing experimental setups (e.g., buffer composition, ionic strength) and propose follow-up studies with controlled variables .

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